molecular formula C8H10Cl2O B14477110 3-Butyl-4,4-dichlorocyclobut-2-en-1-one CAS No. 72284-70-9

3-Butyl-4,4-dichlorocyclobut-2-en-1-one

Cat. No.: B14477110
CAS No.: 72284-70-9
M. Wt: 193.07 g/mol
InChI Key: RYJBTXRVYHOYSE-UHFFFAOYSA-N
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Description

3-Butyl-4,4-dichlorocyclobut-2-en-1-one is an organic compound with the molecular formula C8H10Cl2O It is a derivative of cyclobutene, characterized by the presence of butyl and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4,4-dichlorocyclobut-2-en-1-one typically involves the reaction of cyclobutene derivatives with chlorinating agents. One common method involves the use of oxalyl chloride and N,N-dimethylformamide in anhydrous carbon tetrachloride. The reaction is carried out at elevated temperatures, around 50°C, for several hours. The resulting product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4,4-dichlorocyclobut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutene derivatives.

Scientific Research Applications

3-Butyl-4,4-dichlorocyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-4,4-dichlorocyclobut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-4,4-dichlorocyclobut-2-en-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its butyl group provides steric hindrance and influences the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

72284-70-9

Molecular Formula

C8H10Cl2O

Molecular Weight

193.07 g/mol

IUPAC Name

3-butyl-4,4-dichlorocyclobut-2-en-1-one

InChI

InChI=1S/C8H10Cl2O/c1-2-3-4-6-5-7(11)8(6,9)10/h5H,2-4H2,1H3

InChI Key

RYJBTXRVYHOYSE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C1(Cl)Cl

Origin of Product

United States

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